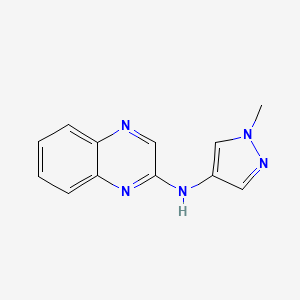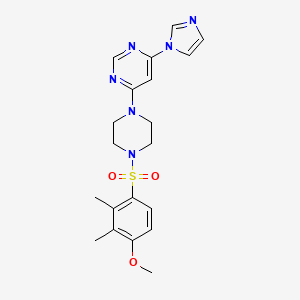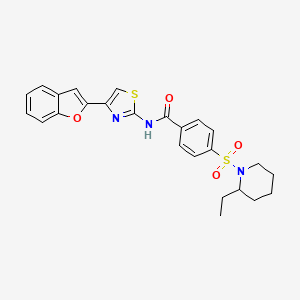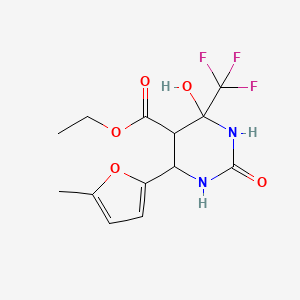
7-Bromo-1,2-benzothiazole
Vue d'ensemble
Description
7-Bromo-1,2-benzothiazole is a compound that belongs to the benzothiazole family . Benzothiazoles are known to be building blocks or monomers for the synthesis of light-emitting diodes and conducting polymers for organic electronics .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecule of 7-Bromo-1,2-benzothiazole is nearly planar . The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .Chemical Reactions Analysis
Benzothiazole derivatives have shown significant biological activity, which has led to various synthetic developments. These developments include the synthesis of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Applications De Recherche Scientifique
These applications highlight the versatility and potential of 7-bromo-1,2-benzothiazole in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you need more detailed information on any specific application, feel free to ask!
Orientations Futures
The future directions in the research of benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, involve the development of novel synthetic pathways and the exploration of their biological activity. This includes the development of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules are being compared with the standard reference drugs .
Mécanisme D'action
Target of Action
7-Bromo-1,2-benzothiazole has been found to have significant activity against several targets. It has been reported to inhibit DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, it has been shown to have inhibitory activity against BCL-2 , a key enzyme involved in apoptosis .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of M. tuberculosis . When interacting with BCL-2, it disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis .
Biochemical Pathways
The action of 7-Bromo-1,2-benzothiazole affects several biochemical pathways. In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis pathway . In the context of apoptosis, the disruption of BCL-2 function affects the mitochondrial apoptotic pathway .
Result of Action
The action of 7-Bromo-1,2-benzothiazole leads to molecular and cellular effects. In M. tuberculosis, the disruption of cell wall biosynthesis can lead to the death of the bacteria . In the context of apoptosis, the dysregulation caused by the inhibition of BCL-2 can lead to cell death .
Propriétés
IUPAC Name |
7-bromo-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBSDOBTWXILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139036-97-8 | |
| Record name | 7-bromo-1,2-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)
![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)




![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)